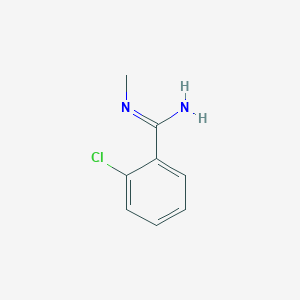

2-chloro-N-methylbenzene-1-carboximidamide

Description

2-chloro-N-methylbenzene-1-carboximidamide, with the molecular formula C8H9ClN2, is a specific derivative of the benzene-1-carboximidamide scaffold. uni.lu Its structure is characterized by a benzene (B151609) ring substituted with a chlorine atom at the second position and an N-methylcarboximidamide group at the first position. While extensive research specifically on this compound is not widely available in public literature, its chemical architecture allows for a comprehensive analysis based on the well-established principles of its parent chemical classes.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9ClN2 |

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | 2-chloro-N'-methylbenzenecarboximidamide |

| SMILES | CN=C(C1=CC=CC=C1Cl)N |

| InChI Key | OMDUAKFWQGFCRT-UHFFFAOYSA-N |

Carboximidamides, also known as amidines, are a class of organic compounds characterized by the functional group RC(=NR')NR''R'''. The central carbon atom is double-bonded to one nitrogen atom and single-bonded to another. This arrangement makes them strong bases, as the positive charge of the protonated form can be delocalized between the two nitrogen atoms.

The presence of the carboximidamide group in this compound is expected to confer specific properties to the molecule. The N-methyl group attached to one of the nitrogen atoms influences the steric and electronic environment of the functional group, which can, in turn, affect its reactivity and potential as a ligand in coordination chemistry.

The benzene-1-carboximidamide framework, also known as benzamidine (B55565), is a well-studied scaffold in medicinal chemistry and materials science. foodb.ca Benzene and its derivatives are fundamental building blocks in organic chemistry, prized for their stability and the versatility they offer for introducing various functional groups. primescholars.com The combination of a benzene ring with a carboximidamide group creates a molecule with a rich chemical profile.

Benzene-1,3,5-tricarboxamides (BTAs) are known for their ability to self-assemble into one-dimensional, rod-like nanostructures stabilized by threefold hydrogen bonding. rsc.org This property is leveraged in fields ranging from nanotechnology to biomedical applications. rsc.org While this compound is a mono-carboximidamide, the principles of hydrogen bonding and aromatic stacking interactions inherent to the benzene-carboximidamide framework are relevant to understanding its intermolecular behavior.

The introduction of a chlorine atom onto a benzene ring significantly alters its electronic properties due to the electronegativity of chlorine. researchgate.net This can influence the reactivity of the aromatic ring in electrophilic substitution reactions and modify the acidity or basicity of attached functional groups. wikipedia.org Chlorinated aromatic compounds are a broad class of chemicals with diverse industrial and research applications. nih.gov

The study of molecules that combine these features—a chlorinated benzene ring and an N-substituted functional group—is an active area of research. These compounds are often investigated for their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, with the chloro and N-methylcarboximidamide groups in an ortho relationship, introduces the potential for intramolecular interactions that could further influence its conformation and reactivity.

Interactive Data Table: Comparison of Related Benzene Derivatives

| Compound Name | Molecular Formula | Key Features |

| Benzamide (B126) | C7H7NO | Parent amide of benzoic acid. wikipedia.org |

| 2-chlorobenzamide | C7H6ClNO | Chlorinated derivative of benzamide. |

| N-methylbenzamide | C8H9NO | N-methylated derivative of benzamide. |

| 2-chloro-N-methylbenzamide | C8H8ClNO | Combines chlorination and N-methylation. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-chloro-N'-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9ClN2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3,(H2,10,11) |

InChI Key |

OMDUAKFWQGFCRT-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N Methylbenzene 1 Carboximidamide and Analogues

Historical Context and Evolution of Imidamide Synthesis

The synthesis of amidines has a rich history dating back to the late 19th century. One of the earliest and most well-known methods is the Pinner reaction, first described by Adolf Pinner in 1877. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly referred to as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine yields the corresponding amidine. This two-step process has been a cornerstone in the synthesis of a wide variety of amidines for over a century.

Over the years, the Pinner reaction has been refined and adapted, with milder protocols being developed to address the often harsh conditions of the original method, such as the use of gaseous hydrogen chloride. These modifications have expanded the substrate scope and improved the functional group tolerance of the reaction.

Beyond the Pinner reaction, the evolution of imidamide synthesis has seen the development of numerous other methods. These include the direct addition of amines to nitriles, often requiring activation of the nitrile by electron-withdrawing groups or the use of strong bases or metal catalysts. The exploration of alternative precursors and reaction pathways has been driven by the need for more efficient, versatile, and environmentally benign synthetic routes to access the diverse array of amidine structures required for various applications.

Precursor Chemistry and Starting Materials for Carboximidamide Formation

The synthesis of 2-chloro-N-methylbenzene-1-carboximidamide and its analogues relies on the careful selection of appropriate precursors and starting materials. The choice of synthetic route is often dictated by the availability of these materials and the desired substitution pattern on the final amidine product.

Reaction Pathways involving Nitriles and Amines

The most direct and atom-economical approach to the synthesis of N-substituted carboximidamides, such as this compound, is the addition of an amine to a nitrile. In the case of the target molecule, this would involve the reaction of 2-chlorobenzonitrile (B47944) with methylamine.

However, the direct addition of amines to unactivated nitriles is often challenging due to the low electrophilicity of the nitrile carbon. To overcome this, various strategies have been developed:

Acid Catalysis: In a manner analogous to the Pinner reaction, the nitrile can be activated by a Brønsted or Lewis acid. Protonation or coordination of the acid to the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by the amine.

Base Catalysis/Activation: Alternatively, the amine can be deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a more nucleophilic amide anion. This anion can then readily add to the nitrile. This approach has been shown to be effective for the synthesis of N-substituted aryl amidines from primary amines and aryl nitriles.

Metal Catalysis: Transition metal catalysts, including those based on copper, palladium, and zinc, have been employed to promote the addition of amines to nitriles. These catalysts can activate the nitrile, the amine, or both, lowering the activation energy of the reaction. For instance, a copper-catalyzed protocol has been developed for the preparation of N-substituted amidines from nitriles and amines.

The reaction conditions for these pathways can be optimized by varying the catalyst, solvent, temperature, and reaction time, as illustrated in the following table for the synthesis of N-benzylbenzamidine from benzonitrile (B105546) and benzylamine.

Table 1: Optimization of Copper-Catalyzed Synthesis of N-Benzylbenzamidine

| Entry | Catalyst (mol%) | Base (equiv) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuCl (15) | Cs2CO3 (2) | 2,2'-bipyridine (30) | DMSO | 100 | 58 |

| 2 | CuBr (15) | Cs2CO3 (2) | 2,2'-bipyridine (30) | DMSO | 100 | 45 |

| 3 | CuI (15) | Cs2CO3 (2) | 2,2'-bipyridine (30) | DMSO | 100 | 32 |

| 4 | Cu(OAc)2 (15) | Cs2CO3 (2) | 2,2'-bipyridine (30) | DMSO | 100 | 25 |

| 5 | CuCl (15) | K2CO3 (2) | 2,2'-bipyridine (30) | DMSO | 100 | 38 |

| 6 | CuCl (15) | Cs2CO3 (2) | None | DMSO | 100 | 15 |

| 7 | CuCl (15) | Cs2CO3 (2) | 2,2'-bipyridine (30) | TFE | 100 | 72 |

Data adapted from a study on the synthesis of N-substituted amidines.

Exploration of Alternative Synthetic Routes for Benzimidamides

While the reaction of nitriles and amines is a primary route, several other synthetic strategies have been developed for the formation of benzimidamides. These alternative pathways often utilize different starting materials and can provide access to a broader range of substituted analogues.

From Amides: Amides can be converted to amidines through activation with reagents like trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of an amine. This method allows for the synthesis of various disubstituted and trisubstituted amidines.

From Thioamides: Thioamides can serve as precursors to amidines via reaction with amines, often in the presence of a thiophilic agent to promote the reaction.

From Imidoyl Chlorides: Imidoyl chlorides, which can be prepared from the corresponding amides, react readily with amines to form amidines.

Multicomponent Reactions: Several multicomponent reactions have been developed for the efficient synthesis of amidines. These reactions involve the combination of three or more starting materials in a single pot to generate the desired product, often with high atom economy.

Reaction Mechanism Elucidation in Imidamide Formation

The mechanism of imidamide formation from nitriles and amines is dependent on the reaction conditions, particularly whether it is acid- or base-catalyzed.

Under acid-catalyzed conditions , the reaction typically proceeds through the following steps:

Protonation of the nitrile: The nitrile nitrogen is protonated by the acid, forming a highly electrophilic nitrilium ion.

Nucleophilic attack: The amine, acting as a nucleophile, attacks the carbon atom of the nitrilium ion.

Proton transfer: A proton is transferred from the attacking nitrogen to the nitrile nitrogen, forming a protonated amidine.

Deprotonation: The final step is the deprotonation of the protonated amidine to yield the neutral amidine product.

In base-catalyzed or base-mediated reactions , the mechanism is different:

Deprotonation of the amine: A strong base removes a proton from the amine, generating a highly nucleophilic amide anion.

Nucleophilic addition: The amide anion adds to the carbon atom of the nitrile, forming a tetrahedral intermediate.

Protonation: The tetrahedral intermediate is then protonated, typically during an aqueous workup, to give the final amidine product.

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the energetics of these reaction pathways and to elucidate the structures of transition states and intermediates.

Optimization of Synthetic Pathways and Process Chemistry

The optimization of synthetic pathways for imidamide formation is crucial for improving reaction efficiency, increasing yields, and ensuring the scalability of the process. Key parameters that are often varied during optimization include:

Catalyst: For catalyzed reactions, screening different catalysts and catalyst loadings is essential to identify the most active and selective system.

Solvent: The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reactants and the stability of intermediates.

Temperature: Reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster reactions. However, side reactions can also become more prevalent at elevated temperatures.

Reactant Stoichiometry: Varying the ratio of reactants can help to drive the reaction to completion and minimize the formation of byproducts.

Reaction Time: Monitoring the reaction over time allows for the determination of the optimal reaction duration to achieve maximum conversion.

The following table provides an example of reaction condition optimization for the synthesis of a benzanilide (B160483) from an N-substituted benzamidine (B55565), which is a related transformation.

Table 2: Optimization for the Preparation of Benzanilide from N-Benzylbenzamidine

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PhI(OAc)2 | Toluene | 100 | 15 | 75 |

| 2 | PhINTs | Toluene | 100 | 15 | 82 |

| 3 | PhI(TFA)2 | Toluene | 100 | 15 | 68 |

| 4 | IBX | Toluene | 100 | 15 | 45 |

| 5 | PhINTs | Dioxane | 100 | 15 | 72 |

| 6 | PhINTs | CH3CN | 80 | 15 | 65 |

Data adapted from a study on the synthesis of secondary amides from N-substituted amidines.

From a process chemistry perspective, the development of robust and scalable synthetic routes is paramount. This includes considerations such as the cost and availability of starting materials, the safety of the reaction, and the ease of product purification. The implementation of process intensification strategies, such as the use of continuous flow reactors, can offer significant advantages over traditional batch processing. Continuous flow synthesis can lead to improved heat and mass transfer, better reaction control, enhanced safety, and higher productivity.

Application of Green Chemistry Principles in Imidamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazoles and other heterocyclic compounds to minimize their environmental impact. Key areas of focus include:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of more sustainable alternatives, such as water, bio-based solvents (e.g., 2-methyltetrahydrofuran), or neoteric solvents like ionic liquids and deep eutectic solvents, is a major goal of green chemistry.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is preferred over stoichiometric reagents to minimize waste.

Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure, or the use of energy-efficient heating methods like microwave irradiation, can significantly reduce the energy consumption of a process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Direct addition reactions, such as the addition of amines to nitriles, are inherently atom-economical.

Process Intensification: As mentioned previously, continuous flow synthesis is a key technology for process intensification that aligns with the principles of green chemistry by enabling more efficient and safer processes.

The development of sustainable and environmentally benign methods for the synthesis of this compound and its analogues is an ongoing area of research, with the goal of producing these valuable compounds in a more responsible and efficient manner.

Chemical Reactivity and Transformation Studies of 2 Chloro N Methylbenzene 1 Carboximidamide

Fundamental Reactivity of the Carboximidamide Functional Group

The carboximidamide group, also known as an amidine, is a significant structural unit in organic and medicinal chemistry. researchgate.netdntb.gov.ua It can be considered a nitrogen analog of a carboxylic acid or amide, where the carbonyl oxygen is replaced by a nitrogen atom. This substitution imparts distinct reactivity to the functional group.

The general structure of a substituted amidine is R¹C(=NR²)NR³R⁴. researchgate.net The reactivity of this group is characterized by:

Nucleophilicity of Nitrogen Atoms: The two nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic. They can participate in reactions such as alkylation and acylation.

Electrophilicity of the Central Carbon: The central carbon atom is bonded to two electronegative nitrogen atoms, making it electrophilic and susceptible to attack by nucleophiles, although it is generally less reactive than the carbonyl carbon of an ester or acid chloride. libretexts.org

Basicity: Amidines are among the strongest organic bases due to the resonance stabilization of the protonated form (the amidinium ion), where the positive charge is delocalized over both nitrogen atoms and the central carbon.

The reactivity of the carboximidamide moiety is comparable to other carboxylic acid derivatives, with a unique profile due to the presence of the imine nitrogen. libretexts.orglibretexts.org

Reactivity of the Halogenated Aromatic Ring in Substituted Benzene (B151609) Systems

The presence of a chlorine atom directly attached to the benzene ring significantly influences its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com Two main effects are at play: the inductive effect and the resonance effect.

Inductive Effect: Chlorine is more electronegative than carbon, and it withdraws electron density from the aromatic ring through the sigma bond. This inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. quora.commsu.edu

Resonance Effect: The chlorine atom has lone pairs of electrons that can be donated to the aromatic ring through p-π conjugation. This resonance effect increases the electron density at the ortho and para positions. msu.edu

While the strong inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions by stabilizing the arenium ion intermediate formed during the reaction. libretexts.orglibretexts.org Therefore, chlorine is classified as a deactivating, ortho-, para-directing substituent. libretexts.orglibretexts.org

In the context of nucleophilic aromatic substitution (SNAr), the halogen atom can serve as a leaving group. This reaction is generally difficult for aryl halides but is facilitated by the presence of strong electron-withdrawing groups at positions ortho or para to the halogen, as these groups can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.comlibretexts.org

Derivatization and Functionalization Strategies

Derivatization of 2-chloro-N-methylbenzene-1-carboximidamide can be achieved by targeting either the carboximidamide moiety or the aromatic ring. These strategies allow for the synthesis of a wide range of analogs with modified properties. psu.edu

The nucleophilic nitrogen atoms of the imidamide group are primary sites for functionalization. nih.gov Various synthetic methods can be employed to modify this part of the molecule.

Alkylation and Arylation: The nitrogen atoms can be further alkylated or arylated using appropriate electrophiles like alkyl halides or aryl halides under suitable conditions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides can lead to the formation of N-acyl amidine derivatives.

Condensation Reactions: The NH group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form more complex heterocyclic structures.

These derivatization reactions are analogous to those seen with primary and secondary amines and amides. chemrxiv.orgnih.gov

| Reaction Type | Reagent Class | Potential Product |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | N,N'-disubstituted or N,N,N'-trisubstituted amidinium salt |

| Acylation | Acid Chloride (RCOCl) | N-Acyl amidine derivative |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl amidine derivative |

Functionalization can also occur at the 2-chlorophenyl ring through electrophilic or nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation can introduce new substituents onto the ring. msu.edumasterorganicchemistry.com The regiochemical outcome is controlled by the directing effects of the existing substituents. The ortho-, para-directing chloro group and the presumed meta-directing carboximidamide group will compete to direct the incoming electrophile. The substitution pattern will be influenced by the steric hindrance from the ortho-carboximidamide group and the specific reaction conditions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of strong nucleophiles (e.g., -OH, -OR, -NH₂). libretexts.org The rate of this SNAr reaction is expected to be enhanced because the carboximidamide group is in the ortho position. An electron-withdrawing group in this position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and/or inductive effects, thereby lowering the activation energy for the reaction. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Position |

|---|---|---|---|---|

| -Cl (Chloro) | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

| -C(=NH)NHCH₃ (Carboximidamide) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | meta (predicted) |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The feasibility and outcome of a chemical transformation are governed by both kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products).

Kinetic Control: Reaction rates are influenced by the activation energy of the rate-determining step. For electrophilic substitution on the aromatic ring, the presence of two deactivating groups (chloro and carboximidamide) will significantly slow the reaction rate compared to benzene, requiring harsher reaction conditions. msu.edulibretexts.org Conversely, for nucleophilic aromatic substitution, the ortho-carboximidamide group is expected to lower the activation energy and accelerate the reaction. libretexts.org Kinetic studies can provide insights into reaction mechanisms and the influence of substituents. nih.gov

Thermodynamic Control: The position of chemical equilibrium is determined by the change in Gibbs free energy (ΔG) between products and reactants. More stable products are thermodynamically favored. In EAS, the relative stability of the possible arenium ion intermediates determines the regioselectivity of the reaction. libretexts.org For SNAr, the stability of the Meisenheimer complex is a crucial thermodynamic factor. nih.gov Understanding the thermodynamic landscape of a reaction is essential for predicting the major product under equilibrium conditions. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 2-chloro-N-methylbenzene-1-carboximidamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amine protons.

The aromatic region would typically display a complex multiplet pattern between δ 7.0 and 8.0 ppm, arising from the four protons on the 2-chlorophenyl ring. The specific chemical shifts and coupling patterns depend on the electronic effects of the chloro and carboximidamide substituents. The N-methyl group would likely appear as a singlet at approximately δ 3.0 ppm due to the deshielding effect of the adjacent nitrogen atom. The two protons of the -NH2 and =NH groups of the imidamide moiety are expected to produce broad signals that can be exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on theoretical predictions and typical chemical shift values for similar functional groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.6 | Multiplet | 4H | Ar-H |

| ~ 5.0 - 7.0 | Broad Singlet | 2H | -C(=NH )-NH ₂ |

| ~ 3.0 | Singlet | 3H | N-CH ₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, a total of eight distinct carbon signals are anticipated, as all carbon atoms are in unique chemical environments.

The spectrum would feature six signals in the aromatic region (approximately δ 120-140 ppm), corresponding to the carbons of the benzene (B151609) ring. The carbon atom bonded to the chlorine (C-Cl) would be found in this region, as would the carbon attached to the imidamide group. The imidamide carbon (-C(=NH)NH₂) itself is expected to appear further downfield, typically in the range of δ 150-165 ppm. The N-methyl carbon would produce a signal in the aliphatic region, around δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on theoretical predictions and typical chemical shift values for similar functional groups.

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C =N (Imidamide) |

| ~ 125 - 135 | Ar-C |

| ~ 35 | N-C H₃ |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for assembling the molecular structure by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would be instrumental in assigning the signals of the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and confirm the assignment of the N-methyl protons to the N-methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the molecule's conformation. For example, a NOESY experiment could show a spatial correlation between the N-methyl protons and the proton at the C6 position of the benzene ring.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal monoisotopic mass of this compound (C₈H₉ClN₂) is approximately 168.05 Da. uni.lu

Predicted mass spectrometry data for various adducts of the compound are available. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.05271 | 134.0 |

| [M+Na]⁺ | 191.03465 | 142.4 |

| [M-H]⁻ | 167.03815 | 138.7 |

| [M+NH₄]⁺ | 186.07925 | 155.4 |

| [M+K]⁺ | 207.00859 | 139.0 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. Derivatization may sometimes be employed to increase volatility. rsc.org

Upon injection, the compound would be vaporized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) cluster at m/z 168 and 170, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). The fragmentation pattern would provide structural information, with potential fragments arising from the loss of a methyl radical (•CH₃), the chlorophenyl group, or other neutral losses.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly well-suited for non-volatile or thermally labile compounds. ed.ac.uknih.gov The compound would first be separated by high-performance liquid chromatography (HPLC). The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and usually produces a protonated molecular ion [M+H]⁺ at m/z 169 (and 171).

In tandem MS (MS/MS) mode, this parent ion is selected and subjected to collision-induced dissociation (CID) to generate a series of product (daughter) ions. The specific fragmentation pattern of the parent ion is highly characteristic of the molecule's structure and can be used for definitive confirmation and quantification even in complex matrices.

High-Resolution Mass Spectrometry (HRMS)

A thorough review of scientific databases and literature yielded no specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound. While computational tools can predict mass spectrometry data, such as the predicted m/z of 169.05271 for the [M+H]+ adduct of the hydrochloride salt, these theoretical values are not a substitute for experimental verification. uni.lu Published research on analogous compounds underscores the importance of HRMS in confirming molecular formulas through precise mass measurements, but this specific analysis for the target compound is not available in the public domain.

Vibrational Spectroscopy (Infrared and Fourier Transform Infrared) for Functional Group Identification

No experimental Infrared (IR) or Fourier Transform Infrared (FTIR) spectra for this compound have been found in the surveyed literature. Vibrational spectroscopy is a critical technique for identifying the functional groups present in a molecule. For instance, the spectra would be expected to show characteristic peaks for N-H, C-N, C=N, and C-Cl bonds, as well as aromatic C-H and C=C stretching and bending vibrations. However, without experimental data, a detailed analysis of the vibrational modes for this specific compound cannot be provided. Studies on similar molecules, such as 2-chloro-N-(diethylcarbamothioyl)benzamide, have utilized IR spectroscopy to characterize their structures, but these findings are not directly transferable. nih.gov

Elemental Analysis for Compositional Verification

There is no published experimental data from the elemental analysis of this compound. This technique is fundamental for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, chlorine). For C8H9ClN2, the theoretical elemental composition would be approximately 56.98% Carbon, 5.38% Hydrogen, 16.61% Nitrogen, and 21.02% Chlorine. Experimental verification of these values is a standard procedure in chemical characterization, but the results for this compound have not been reported in accessible literature. Research on related benzamide (B126) derivatives has shown the use of elemental analysis to confirm their composition. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A search of scientific literature and databases did not uncover any experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about its chromophores and conjugation. The benzene ring and the carboximidamide group in the target compound would be expected to produce characteristic absorption bands. However, the specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities for this molecule are not documented.

X-ray Diffraction for Solid-State Structure Determination

No X-ray diffraction data for this compound is available in the public domain. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and crystal packing. While crystallographic data exists for analogous compounds, such as 2-Chloro-N-(2-methylbenzoyl)benzenesulfonamide nih.gov, this information cannot be extrapolated to definitively describe the solid-state structure of the title compound.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (QM) of Molecular Structure and Properties

Quantum mechanical studies are foundational to computational chemistry, providing a means to solve the Schrödinger equation (or its approximations) for a given molecule. These methods yield detailed information about the optimized molecular geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov DFT calculations for a molecule like 2-chloro-N-methylbenzene-1-carboximidamide would typically involve optimizing the molecular geometry to find the lowest energy conformation.

These calculations employ a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-31G(d,p) or 6-311++G, which describes the atomic orbitals. nih.govresearchgate.net Following geometry optimization, further calculations can predict vibrational frequencies (for comparison with experimental IR and Raman spectra), electronic properties, and various reactivity descriptors. nih.gov For instance, in a study on chiral benzimidazoles, DFT at the B3LYP/6-31G(d,p) level was used to gain insight into their structural properties and chemical reactivity. nih.gov

| Parameter | Description | Application |

|---|---|---|

| Optimized Molecular Geometry | The lowest-energy three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | Provides the most stable structure of the molecule. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (stretching, bending, etc.). | Used to predict and assign bands in experimental IR and Raman spectra. researchgate.net |

| Electronic Energy | The total energy of the molecule's electrons at the optimized geometry. | Used to compare the relative stability of different isomers or conformers. |

| Molecular Orbitals (HOMO/LUMO) | Energies and shapes of the highest occupied and lowest unoccupied molecular orbitals. | Key to understanding electronic transitions and chemical reactivity. nih.gov |

Hartree-Fock (HF) theory is another fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of its predictions.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that offers a way to include electron correlation effects. researchgate.net It provides more accurate results for energies and geometries than HF, though at a higher computational cost. Comparing results from HF, MP2, and DFT can provide a comprehensive understanding of a molecule's properties and assess the importance of electron correlation. researchgate.net For example, a study on fullerene C60 utilized the MP2/6-31G* method for structural optimization to accurately account for its electronic structure. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a molecule like this compound, MD simulations can explore its conformational landscape by simulating its behavior in different environments (e.g., in a vacuum or in a solvent). This is particularly useful for identifying stable conformers and understanding the energy barriers for rotation around single bonds, such as the C-N bond in the amidine group. beilstein-journals.org A study on ortho-disubstituted benzamidines, for example, used calculations to show that protonation of the amidine moiety drastically increases the rotational barrier of the C–N bond. beilstein-journals.org In drug design, MD simulations are also used to model the interaction between a ligand and its protein target, assessing the stability of the binding pose over time. irb.hr

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. DFT and MP2 calculations can predict nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman scattering activities. researchgate.net The close agreement between calculated and experimental spectra can serve as strong evidence for a proposed molecular structure.

Furthermore, quantum chemical calculations provide a suite of reactivity descriptors that quantify a molecule's chemical behavior. These descriptors are typically derived from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. Related to electronegativity (χ = -μ). mdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.comirjweb.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. mdpi.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a species to accept electrons; a measure of its electrophilic character. mdpi.comirjweb.com |

These descriptors help predict how a molecule will interact with other reagents, with a lower chemical hardness and higher electrophilicity index suggesting greater reactivity. chemrxiv.org

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic character of a molecule is primarily dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. The energies of these orbitals are related to the ionization potential (IP ≈ -EHOMO) and electron affinity (EA ≈ -ELUMO).

Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP plots the electrostatic potential onto the molecule's electron density surface, visualizing the charge distribution. It uses a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. nih.govresearchgate.net This provides a clear, intuitive picture of the molecule's reactive sites.

In Silico Modeling for Structure-Property Relationships

In silico modeling leverages the parameters derived from computational chemistry to establish relationships between a molecule's structure and its physical, chemical, or biological properties. This field is crucial in modern drug discovery and materials science. nih.gov

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies use statistical methods to correlate calculated molecular descriptors (such as those in Table 2, along with others describing shape, size, and lipophilicity) with an observed property, like the binding affinity to a protein. researchgate.netnih.gov Such models can then be used to predict the properties of new, unsynthesized molecules.

Another critical in silico application is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Early prediction of these pharmacokinetic and toxicity profiles helps to identify promising drug candidates and flag problematic ones, saving significant time and resources in the development pipeline. nih.gov For a molecule like this compound, in silico models could predict its oral bioavailability, membrane permeability, and potential metabolic pathways based on its computed structural and electronic features.

Structure Activity Relationship Sar Methodologies for Carboximidamide Derivatives

Principles of Structure-Activity Relationship in Organic Chemistry

The fundamental principle of SAR lies in the direct correlation between the chemical structure of a compound and its biological activity. This relationship is predicated on the concept that a molecule's three-dimensional shape, electronic properties, and physicochemical characteristics govern its interaction with biological targets such as enzymes and receptors. Key principles of SAR include:

Pharmacophore Identification: This involves identifying the essential functional groups and their spatial arrangement within a molecule that are necessary for its biological activity. The pharmacophore represents the minimum structural requirements for a compound to bind to its target and elicit a biological response.

Molecular Modification: SAR studies typically involve the systematic alteration of a lead compound's structure. These modifications can include changes to the carbon skeleton, the introduction or removal of functional groups, and alterations in stereochemistry.

Bioisosterism: This principle involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties. Bioisosteric replacements are often employed to improve a compound's potency, selectivity, or pharmacokinetic profile while retaining its essential binding interactions.

By analyzing the outcomes of these modifications, medicinal chemists can build a comprehensive understanding of the SAR for a particular class of compounds, guiding the design of more effective and safer drugs.

Methodologies for Investigating SAR in Benzimidamide Scaffolds

The benzimidamide scaffold, a core component of 2-chloro-N-methylbenzene-1-carboximidamide, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Several methodologies are employed to investigate the SAR of benzimidamide derivatives:

Traditional Synthesis and Biological Evaluation: This classical approach involves the synthesis of a series of analogs with systematic variations in their structure. For the benzimidamide scaffold, this could involve altering the substituents on the benzene (B151609) ring, modifying the N-alkyl group, or replacing the carboximidamide moiety with bioisosteres. Each synthesized compound is then tested for its biological activity, and the resulting data is used to build the SAR.

Fragment-Based Drug Design (FBDD): This technique involves screening small molecular fragments for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. For benzimidamide scaffolds, FBDD can be used to identify optimal substituents for different regions of the molecule.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a biological target. The data generated from HTS can be used to identify initial hits and to build preliminary SAR models.

These methodologies, often used in combination, provide a powerful toolkit for elucidating the complex relationships between the structure of benzimidamide derivatives and their biological function.

Influence of Substituent Effects on Chemical Functionality (e.g., electronic, steric, topological)

The chemical functionality and biological activity of this compound and related compounds are significantly influenced by the nature of their substituents. These effects can be broadly categorized as electronic, steric, and topological.

Electronic Effects: The electronic properties of substituents on the benzene ring can modulate the electron density of the entire molecule, affecting its ability to interact with biological targets. Electron-withdrawing groups, such as the chloro group in the target compound, can influence the acidity of the carboximidamide moiety and its hydrogen bonding capacity. Conversely, electron-donating groups can increase electron density and alter the molecule's reactivity.

Steric Effects: The size and shape of substituents play a crucial role in determining how a molecule fits into the binding site of a target protein. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient interaction to elicit a strong biological response. The position of the substituent on the aromatic ring is also critical. For instance, an ortho substituent, like the chloro group in this compound, can influence the conformation of the carboximidamide group relative to the benzene ring.

The interplay of these substituent effects is complex, and understanding their combined influence is essential for the rational design of potent and selective carboximidamide derivatives.

| Substituent Property | Influence on Chemical Functionality | Example in this compound |

| Electronic | Modulates electron density, acidity, and hydrogen bonding. | The chloro group is electron-withdrawing, potentially increasing the acidity of the amidine protons. |

| Steric | Affects molecular conformation and fit within a binding site. | The chloro group at the ortho position can influence the rotational barrier of the C-C bond connecting the ring to the carboximidamide group. |

| Topological | Relates to the overall size, shape, and branching of the molecule. | The overall molecular shape is influenced by the presence and position of both the chloro and N-methyl groups. |

Design and Synthesis of Chemical Libraries for SAR Exploration

To systematically explore the SAR of carboximidamide derivatives, the design and synthesis of chemical libraries are indispensable. These libraries consist of a large number of structurally related compounds that can be efficiently screened for biological activity.

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of compounds in a systematic manner. For benzimidamide libraries, a common strategy is to use a solid-phase synthesis approach. In this method, the benzamidine (B55565) core is attached to a solid support (resin), and various building blocks are then added in a stepwise fashion to create a diverse library of compounds.

Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of individual compounds in separate reaction vessels. This method is often used to create smaller, more focused libraries for lead optimization. For example, a library of 2-chloro-N-alkylbenzene-1-carboximidamides could be synthesized in parallel by reacting 2-chlorobenzonitrile (B47944) with a variety of primary amines.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of compounds with a high degree of structural diversity, exploring a wider range of chemical space. This approach is particularly useful in the early stages of drug discovery for identifying novel scaffolds with interesting biological activities.

The design of these libraries is guided by the principles of SAR, with the goal of systematically probing the effects of different structural modifications on the biological activity of the carboximidamide scaffold.

| Library Synthesis Technique | Description | Application to Carboximidamide SAR |

| Combinatorial Chemistry | Rapid synthesis of a large number of compounds, often on a solid support. | Generation of large, diverse libraries of benzimidamide derivatives to identify initial hits. |

| Parallel Synthesis | Simultaneous synthesis of multiple individual compounds in separate vessels. | Creation of focused libraries for lead optimization, such as varying the N-substituent. |

| Diversity-Oriented Synthesis | Synthesis of structurally diverse and complex molecules. | Exploration of novel chemical space to identify new carboximidamide-based scaffolds. |

Quantitative Structure-Activity Relationship (QSAR) Approaches and Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

2D-QSAR: This approach uses descriptors derived from the two-dimensional structure of a molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These descriptors are then correlated with biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. In these methods, the compounds in a dataset are aligned, and their steric and electrostatic fields are calculated. These fields are then used to build a statistical model that relates the 3D properties of the molecules to their biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Descriptor Selection: A crucial step in QSAR modeling is the selection of appropriate molecular descriptors. These descriptors can be categorized as:

Constitutional: Describing the basic molecular composition (e.g., molecular weight, atom counts).

Topological: Quantifying molecular shape and branching.

Geometric: Describing the 3D aspects of the molecule.

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).

Electrostatic: Pertaining to the charge distribution within the molecule.

By developing robust and predictive QSAR models for carboximidamide derivatives, researchers can gain valuable insights into the key structural features that govern their biological activity and rationally design new compounds with improved therapeutic potential.

| QSAR Approach | Key Features | Descriptors Used |

| 2D-QSAR | Based on the 2D representation of molecules. | Topological, constitutional, and physicochemical descriptors. |

| 3D-QSAR (CoMFA/CoMSIA) | Considers the 3D structure and alignment of molecules. | Steric, electrostatic, hydrophobic, and hydrogen bond fields. |

Applications in Advanced Chemical Synthesis and Materials Science Research

2-chloro-N-methylbenzene-1-carboximidamide as a Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, this compound serves as a valuable building block. The carboximidamide moiety, often simply referred to as an amidine, possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a wide array of chemical transformations. The nitrogen atoms can act as nucleophiles, while the central carbon atom is electrophilic, making it susceptible to attack by nucleophiles, particularly after activation.

This dual reactivity allows it to be used in cycloaddition and condensation reactions to form larger, more intricate molecules. The 2-chloro substituent on the phenyl ring provides a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), enabling the integration of this core structure into diverse molecular frameworks. This strategic placement of a halogen atom enhances its utility as a versatile intermediate in multi-step synthetic sequences aimed at creating novel organic compounds with tailored properties.

Utility in the Construction of Diverse Heterocyclic Systems (e.g., benzimidazoles, pyrimidines, imidazopyridines)

The primary application of N-substituted carboximidamides in synthetic chemistry is in the construction of nitrogen-containing heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. The N-C-N backbone of the imidamide group is an ideal precursor for forming five- and six-membered rings.

Benzimidazoles: While the classic synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, amidines can be used in alternative strategies. For instance, a reaction pathway could involve the coupling of this compound with a suitably substituted o-phenylenediamine derivative, followed by an intramolecular cyclization to yield a highly substituted benzimidazole. This approach offers a route to complex benzimidazoles that may not be readily accessible through traditional methods.

Pyrimidines: The synthesis of the pyrimidine ring is a well-established process that frequently employs the condensation of a 1,3-dicarbonyl compound with a species containing an N-C-N unit, such as an amidine. This compound is a prime candidate for this role. By reacting it with various β-dicarbonyl compounds, a wide range of substituted pyrimidines can be synthesized. The reaction proceeds via a condensation-cyclization sequence, providing a straightforward and efficient route to these important heterocycles.

Table 1: Potential Pyrimidine Synthesis from this compound This table presents hypothetical products based on established pyrimidine synthesis methodologies.

| Reactant (1,3-Dicarbonyl Compound) | R1 | R2 | Hypothetical Pyrimidine Product |

|---|---|---|---|

| Acetylacetone | CH₃ | CH₃ | 2-(2-chlorophenyl)-1,4,6-trimethylpyrimidine |

| Ethyl acetoacetate | CH₃ | OEt | 2-(2-chlorophenyl)-6-methyl-4-pyrimidinone |

| Diethyl malonate | OEt | OEt | 2-(2-chlorophenyl)-4,6-pyrimidinedione |

| Dibenzoylmethane | Ph | Ph | 2-(2-chlorophenyl)-1-methyl-4,6-diphenylpyrimidine |

Imidazopyridines: Imidazopyridines are a class of fused heterocyclic compounds with significant biological activity. Their synthesis can be achieved through various routes, including the celebrated Tschitschibabin reaction. An alternative approach involves the reaction of a 2-aminopyridine with a reactive species like an imidoyl chloride, a functional group closely related to and often generated from amidines. Therefore, this compound could be transformed into the corresponding imidoyl chloride and subsequently reacted with a 2-aminopyridine to construct the imidazo[1,2-a]pyridine scaffold. This method provides a modular approach to synthesizing diverse libraries of imidazopyridine derivatives for screening and development. nih.govnih.gove3s-conferences.org

Research Applications in Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of ligands that can bind to metal ions to form stable complexes with specific geometries and electronic properties. The carboximidamide group in this compound contains two nitrogen atoms which are potential donor sites for metal coordination.

This molecule can function as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. More interestingly, it has the potential to act as a bridging ligand, linking two metal centers and facilitating the formation of polynuclear complexes or coordination polymers. The steric and electronic properties of the ligand, and consequently the resulting metal complex, can be fine-tuned by the substituents on the phenyl ring and the nitrogen atoms. The ortho-chloro group, for example, can influence the conformation of the ligand and its coordination behavior. Research in this area could explore the synthesis of novel transition metal complexes with potential applications in catalysis, magnetism, or as luminescent materials.

Table 2: Potential Coordination Complexes with this compound as a Ligand (L) This table outlines plausible coordination geometries based on theoretical principles of coordination chemistry.

| Metal Ion | Typical Coordination Number | Plausible Complex Geometry | Potential Application Area |

|---|---|---|---|

| Cu(II) | 4, 6 | Square Planar, Octahedral | Catalysis, Antimicrobial Agents |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Catalysis, Magnetic Materials |

| Zn(II) | 4 | Tetrahedral | Luminescent Sensors |

| Pd(II) | 4 | Square Planar | Cross-coupling Catalysis |

| Pt(II) | 4 | Square Planar | Anticancer Agents |

Emerging Applications in Novel Functional Material Development

The development of novel functional materials is a cornerstone of modern materials science. Organic molecules that can be polymerized or integrated into larger supramolecular assemblies are critical to this endeavor. This compound possesses features that make it an attractive candidate for the development of new materials.

The reactive nature of the amidine group allows it to be a key component in polymerization reactions. For example, it could undergo condensation polymerization with other difunctional monomers to create novel polymer backbones. Such polymers might exhibit interesting properties like high thermal stability or specific electronic characteristics.

Furthermore, the entire molecule can be incorporated as a pendant group onto an existing polymer chain, thereby modifying the material's surface properties, solubility, or ability to coordinate metal ions. The aromatic ring and the polar amidine group could contribute to materials with unique optical or electronic properties, potentially finding use in the development of organic light-emitting diodes (OLEDs), sensors, or advanced membranes. The presence of the chlorine atom also opens up possibilities for post-polymerization modification, further expanding the range of accessible functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.